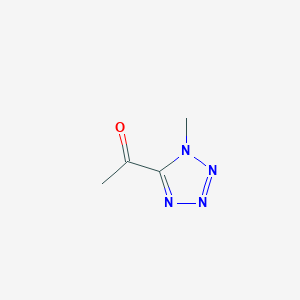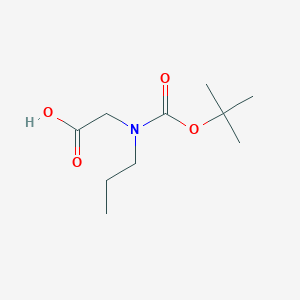
N-プロピル-N-Boc-グリシン
説明
2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid, also known as 2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid, is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
アミンのN-Boc保護
N-プロピル-N-Boc-グリシンは、アミンのN-Boc保護に使用されます . このプロセスには、アミン基の保護が含まれ、これは、アミンがさまざまな生物活性化合物に存在するため、重要です . tert-ブトキシカルボニル(Boc)基は、その触媒的加水素分解に対する極端な安定性と塩基性および求核性条件に対する耐性のために、さまざまな保護基の中でもアミンの保護に広く使用されています .
ペプチド核酸モノマーの合成
N-プロピル-N-Boc-グリシンは、すべての標準的なペプチド核酸(PNA)モノマーの合成における重要な中間体です . PNAは、(2-アミノエチル)グリシン繰り返し単位で構成される核酸アナログであり、4つのヌクレオ塩基を側鎖として持つポリアミド骨格です . それらは、核酸模倣物として、および分子生物学ツールとしての潜在的な用途のために、科学界で大きな関心を集めてきました .
N-(Boc-アミノエチルグリシン)チミンエチルエステルの合成
この化合物は、ペプチド核酸モノマーN-(Boc-アミノエチルグリシン)チミンエチルエステルの合成に使用されます . このモノマーは、ヌクレオ塩基チミンとバックボーンのエチルN-(Boc-アミノエチル)-N-(クロロアセチル)グリシネートを直接カップリングする、非常に効率的な手順によって、良好な収率(96%)で調製されています .
グリーンケミストリー
この化合物は、保護基化学における既存の問題に対する「グリーンケミストリー」ソリューションの開発に使用されています . グリーン合成における環境に優しい溶媒、触媒、試薬としてのイオン液体 <svg class="icon" height="
作用機序
Target of Action
N-PROPYL-N-BOC-GLYCINE, also known as 2-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]acetic acid or 2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid, is a compound that primarily targets the amino group in various compounds . The amino group is a key functionality present in several compounds, including natural products, amino acids, and peptides .
Mode of Action
The compound acts by protecting the amino group in organic synthesis . It employs the tert-butyloxycarbonyl (Boc) group, one of the classical masking functionalities, for the protection of amino groups . The Boc group is preferred in amino protection due to its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Biochemical Pathways
The compound is involved in the biochemical pathway of amino group protection and deprotection . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The deprotection of the N-Boc group can be achieved using various strategies, including the use of oxalyl chloride in methanol .
Pharmacokinetics
The pharmacokinetics of N-PROPYL-N-BOC-GLYCINE are largely dependent on the conditions under which the compound is used. The reactions for deprotection take place under room temperature conditions for 1–4 hours . The yields can be up to 90%, indicating a high efficiency .
Result of Action
The result of the action of N-PROPYL-N-BOC-GLYCINE is the selective deprotection of the N-Boc group from a structurally diverse set of compounds . This leads to the formation of deprotected compounds that can be further used in various chemical reactions .
Action Environment
The action of N-PROPYL-N-BOC-GLYCINE can be influenced by environmental factors. For instance, the use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) as a reaction medium plus catalyst allows the deprotection of a wide variety of N-Boc derivatives in excellent yields . This strategy has advantages in greening, simplicity, and short reaction times .
生化学分析
Biochemical Properties
The 2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The Boc group in the compound is an acid-labile protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Cellular Effects
It is known that the Boc group can be added to amines, which are fundamental components of cells and play crucial roles in cellular function .
Molecular Mechanism
The molecular mechanism of action of 2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid involves the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
特性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-5-6-11(7-8(12)13)9(14)15-10(2,3)4/h5-7H2,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAKVKATDZQYAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80478283 | |
| Record name | 2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165607-76-1 | |
| Record name | 2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butoxy)carbonyl](propyl)amino}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Trisodium;2-[[2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydrate](/img/structure/B65020.png)
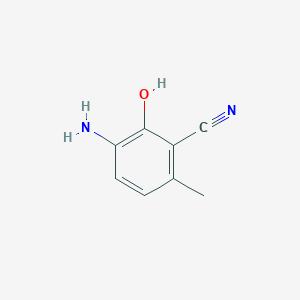
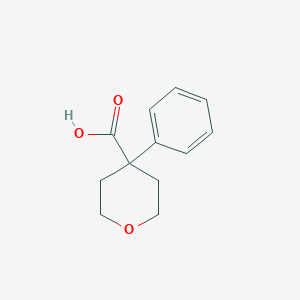
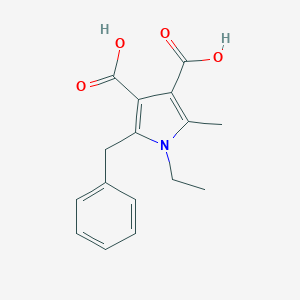
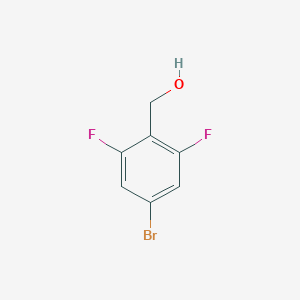
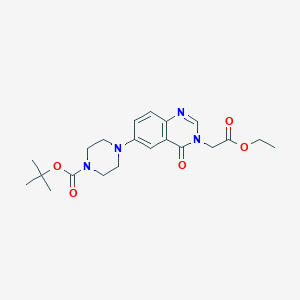
![Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B65038.png)
![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B65042.png)
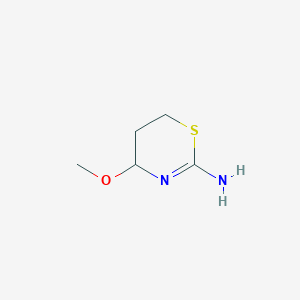

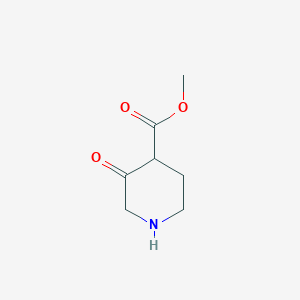
![(6R,7aS)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B65055.png)
